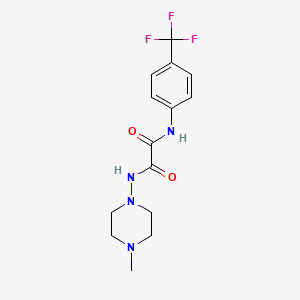

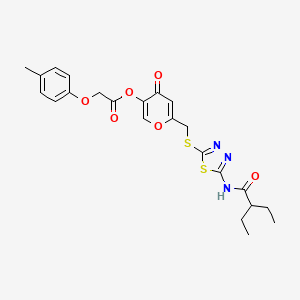

![molecular formula C6H4ClN3O B2606094 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1620778-23-5](/img/structure/B2606094.png)

7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a unique bicyclic heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is considered to be a biologically active compound .

Synthesis Analysis

The synthesis of 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves diverse synthetic protocols. These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique, containing an N–N bond with a bridgehead nitrogen . This structure is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis

The chemical reactions involving 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one are complex and involve multiple steps. For example, the N-imidoylation product was preferentially obtained when a chlorine-halogen source and electron-donating alkyl groups were used .科学研究应用

The compound known by the identifiers SCHEMBL15903656, EN300-7538506, 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one, and 7-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.

Antiviral Drug Development

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in the development of antiviral drugs. Notably, it is the parent moiety of the broad-spectrum antiviral drug remdesivir, which has been used in the treatment of COVID-19 . This compound’s ability to inhibit RNA-dependent RNA polymerase (RdRp) makes it a valuable target for research into treatments for various RNA viruses, including Ebola and noroviruses .

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine derivatives are promising in targeting kinases for cancer therapy. They are part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir, which are integral to targeted cancer treatments . The versatility of this fused heterocycle allows it to be adapted for various therapeutic targets, making it a focus of ongoing cancer research.

Kinase Inhibition

Kinase inhibitors are a successful approach in targeted therapy, particularly for cancer. Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several FDA-approved kinase inhibitors. Its structural motif is conducive to the development of new inhibitors that can selectively target dysregulated proteins or enzymes in cancer cells .

Phosphoinositide 3-Kinase (PI3K) Inhibition

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been described in many patent applications as inhibitors of PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer .

Synthetic Chemistry

The pyrrolo[2,1-f][1,2,4]triazine core is a focus of synthetic chemistry due to its relevance in drug discovery. Various synthetic strategies have been developed to create derivatives of this compound, which are then used to synthesize drugs with significant biological activities .

Hedgehog Signaling Pathway Inhibition

Derivatives of pyrrolo[2,1-f][1,2,4]triazine have been shown to inhibit the hedgehog (Hh) signaling pathway, which plays a crucial role in controlling cell growth and development. This makes them relevant in the study of developmental processes and diseases such as cancer .

作用机制

未来方向

The future directions for 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one are promising. It is an integral part of several kinase inhibitors and nucleoside drugs, and recent advances have been made in the development of kinase inhibitors containing this scaffold . Its potential in cancer therapy and other treatments suggests that it will continue to be a focus of research .

属性

IUPAC Name |

7-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSKYYIOSHIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=NN2C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

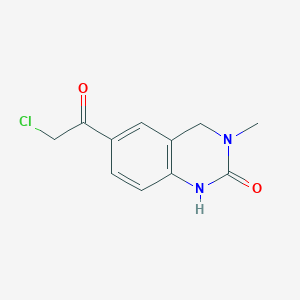

![7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606016.png)

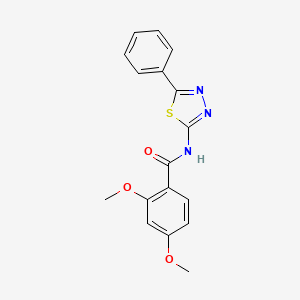

![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)

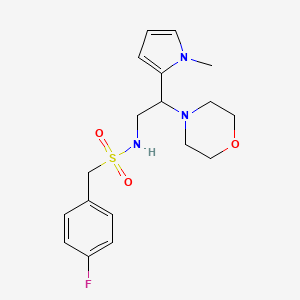

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride](/img/structure/B2606025.png)

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606026.png)

![4-chloro-N-(2-chlorobenzyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2606028.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B2606031.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2606034.png)